8-((Trimethylsilyl)methyl)quinoline
Description
8-((Trimethylsilyl)methyl)quinoline is a quinoline derivative functionalized with a trimethylsilyl-methyl group at the 8-position. This modification introduces steric bulk and silicon-based electronic effects, which can influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
105212-20-2 |
|---|---|
Molecular Formula |
C13H17NSi |
Molecular Weight |
215.37 g/mol |
IUPAC Name |
trimethyl(quinolin-8-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,10H2,1-3H3 |
InChI Key |
YHUDVGAUZKHFFA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
Synonyms |
Quinoline, 8-[(trimethylsilyl)methyl]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Trimethylsilyl)methyl)quinoline typically involves the introduction of the trimethylsilylmethyl group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-((Trimethylsilyl)methyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
8-((Trimethylsilyl)methyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 8-((Trimethylsilyl)methyl)quinoline involves its interaction with specific molecular targets and pathways. The trimethylsilylmethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- 8-Methylquinoline Derivatives Substitution with a simple methyl group at the 8-position (e.g., 8-methylquinoline) is common in medicinal chemistry. For instance, 7-chloro-8-methylquinoline derivatives are intermediates in antimalarial agents .
- 8-Nitroquinoline Derivatives Compounds like 8-nitroquinaldine (mp: 138°C) and 4-methyl-8-nitroquinoline feature electron-withdrawing nitro groups. These substituents enhance electrophilic reactivity at adjacent positions, contrasting with the electron-donating nature of the trimethylsilyl group. The nitro group also increases molecular polarity, leading to higher melting points compared to silylated analogs, which are often oils or liquids .
- 8-Hydroxyquinoline Derivatives 8-Hydroxyquinoline and its analogs (e.g., 4-methyl-8-hydroxyquinoline ) exhibit strong metal-chelating properties, making them useful in analytical chemistry. The trimethylsilyl-methyl group lacks such coordination ability but may improve lipophilicity and stability against oxidation.
Physicochemical Properties
*Inferred based on analogous compounds.
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